molecular formula C13H15NO3 B13213599 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid

5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid

Cat. No.: B13213599
M. Wt: 233.26 g/mol
InChI Key: YYFUJSPLYKSAQL-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid typically involves the functionalization of the indole ring. Common methods include electrophilic substitution reactions, where the indole nucleus is modified to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-5-carboxylic acid
  • Indole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Hydroxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxy-1,2,4,6-tetramethylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-6-5-9-10(7(2)12(6)15)11(13(16)17)8(3)14(9)4/h5,15H,1-4H3,(H,16,17)

InChI Key

YYFUJSPLYKSAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C(=C(N2C)C)C(=O)O

Origin of Product

United States

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